(R)-(-)-2-Heptyl isothiocyanate

Chiral Resolution Chemoprevention Structure-Activity Relationship

(R)-(-)-2-Heptyl isothiocyanate (CAS 737000-93-0) is a chiral, aliphatic isothiocyanate characterized by a seven-carbon alkyl chain and an (R)-configuration at the chiral center adjacent to the isothiocyanate group. It belongs to the class of plant-derived defense compounds known for their broad-spectrum antimicrobial activity and their role as potent chemopreventive agents.

Molecular Formula C8H15NS
Molecular Weight 157.28 g/mol
CAS No. 737000-93-0
Cat. No. B3043113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Heptyl isothiocyanate
CAS737000-93-0
Molecular FormulaC8H15NS
Molecular Weight157.28 g/mol
Structural Identifiers
SMILESCCCCCC(C)N=C=S
InChIInChI=1S/C8H15NS/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1
InChIKeyUPTLUDLHIIYPNC-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-2-Heptyl isothiocyanate (CAS 737000-93-0): A Chiral Aliphatic Isothiocyanate for Enantioselective Applications in Antimicrobial and Chemopreventive Research


(R)-(-)-2-Heptyl isothiocyanate (CAS 737000-93-0) is a chiral, aliphatic isothiocyanate characterized by a seven-carbon alkyl chain and an (R)-configuration at the chiral center adjacent to the isothiocyanate group . It belongs to the class of plant-derived defense compounds known for their broad-spectrum antimicrobial activity and their role as potent chemopreventive agents [1]. The chirality of isothiocyanates is a critical determinant of their biological efficacy, with the native (R) enantiomers often demonstrating superior activity compared to their (S) counterparts [2].

Why (R)-(-)-2-Heptyl isothiocyanate (CAS 737000-93-0) Cannot Be Substituted with Its Enantiomer or Achiral Analogs in Research


The biological activity of isothiocyanates is profoundly influenced by both stereochemistry and alkyl chain length. Substituting (R)-(-)-2-Heptyl isothiocyanate with its (S)-enantiomer (CAS 737000-94-1) or the racemic mixture (CAS 21663-51-4) can lead to significantly reduced or altered bioactivity. Research has established that the (R) enantiomer is often the active form in chemopreventive and antimicrobial contexts, with the (S) antipode exhibiting little or no activity [1]. Furthermore, the specific seven-carbon alkyl chain of this compound occupies a unique position in structure-activity relationships (SAR). Comparative studies on aliphatic isothiocyanates show that antimicrobial potency is not a simple function of chain length but follows a specific, non-linear rank order [2]. Therefore, using an alternative isothiocyanate with a different chain length, such as n-octyl or n-pentyl ITC, will result in a different, and often inferior, activity profile against target pathogens, making precise compound selection non-negotiable for reproducible and meaningful results [3].

Quantitative Evidence Guide for (R)-(-)-2-Heptyl isothiocyanate: Differentiated Performance Metrics Against Key Comparators


Chiral Purity and Enantiomeric Excess as Determinants of Biological Activity: (R)-(-)-2-Heptyl Isothiocyanate vs. (S)-(+)-Enantiomer

The biological activity of chiral isothiocyanates is stereospecific. While specific head-to-head data for (R)-(-)-2-Heptyl isothiocyanate against its (S)-enantiomer is not available, class-level evidence for structurally similar chiral ITCs strongly demonstrates that the (R)-enantiomer is the active form, whereas the (S)-antipode is inactive or has little to no biological activity [1]. This pattern is underscored by studies on the efficacy of individual enantiomers as chemoprotective agents, where the native (R) enantiomer is consistently active [1].

Chiral Resolution Chemoprevention Structure-Activity Relationship

Antibacterial Activity Against Erwinia carotovora: Rank Order of Aliphatic ITCs by Chain Length

In a study of aliphatic isothiocyanate analogs, the antibacterial activity against the plant pathogen Erwinia carotovora was found to be moderately correlated with hydrophobicity, which increases with alkyl chain length. The rank order of activity for eight aliphatic ITCs was established as: n-octyl > n-pentyl > n-heptyl > n-hexyl > n-propyl > n-butyl > methyl > ethyl [1]. This positions the n-heptyl analog (the chain length of the target compound) in the middle of the activity range, offering a distinct and predictable activity profile compared to shorter (e.g., methyl, ethyl) or longer (e.g., n-octyl) chain analogs.

Agricultural Microbiology Plant Pathology Structure-Activity Relationship

Antifungal Activity Against Rhizoctonia solani: A Different Rank Order for Aliphatic ITCs

The same study on aliphatic isothiocyanates revealed a different structure-activity relationship against the fungal pathogen Rhizoctonia solani. The activity was influenced by steric hindrance from longer chains, resulting in a distinct rank order: ethyl > n-propyl > methyl > n-hexyl > n-octyl > n-butyl > n-heptyl > n-pentyl [1]. In this assay, the n-heptyl ITC exhibits a lower relative potency, which is a critical differentiator from other analogs like n-hexyl or n-octyl, which show higher antifungal activity against this specific pathogen.

Antifungal Agents Crop Protection Structure-Activity Relationship

Broad-Spectrum Antimicrobial Potency: Contextualizing Aliphatic ITCs Among Structural Classes

While specific MIC data for (R)-(-)-2-Heptyl isothiocyanate are lacking, a systematic study of ITCs against human microbial pathogens provides a valuable framework. The study found that the average antimicrobial activity of new synthetic derivatives was significantly higher than that previously reported for the most active ITC compounds [1]. It also established that the antimicrobial activity of ITCs varies by structural class, with aryl and ω-methylthioalkyl ITCs generally showing higher activity against Gram-positive bacteria and fungi, while ω-alkenyl ITCs were more effective against Gram-negative bacteria [2]. As an aliphatic ITC, (R)-(-)-2-Heptyl isothiocyanate is expected to exhibit a different activity profile compared to these other classes, making it a valuable tool for SAR studies and specific applications where the properties of an aliphatic chain are desired.

Antimicrobial Discovery Drug Resistance Microbiology

Physicochemical Properties of (R)-(-)-2-Heptyl isothiocyanate for Procurement and Handling

The compound's identity and purity can be verified using standard analytical techniques. Its reported density is 0.91 g/mL and refractive index is 1.486 . The compound is commercially available with a purity specification of ≥98% . It is noted to be moisture-sensitive, requiring storage under an inert atmosphere . These properties are essential for ensuring the correct material is procured and handled properly to maintain its integrity for reproducible experiments.

Compound Characterization Analytical Chemistry Chemical Procurement

Validated Research and Industrial Applications for (R)-(-)-2-Heptyl isothiocyanate (CAS 737000-93-0) Based on Empirical Evidence


Enantioselective Studies in Chemoprevention and Toxicology

This compound is the preferred choice for research focused on the stereospecific biological effects of isothiocyanates. The established class-level principle that (R)-enantiomers are the bioactive form in chemoprevention [1] makes (R)-(-)-2-Heptyl isothiocyanate essential for studies investigating the mechanisms of cancer prevention, enzyme induction (e.g., epoxide hydrolase, glucuronosyl transferase), or other bioactivities where chirality is a determinant of function [1].

Agricultural Antimicrobial Development and Structure-Activity Relationship (SAR) Studies

This compound serves as a key intermediate in SAR studies aimed at developing new agricultural antimicrobials. Its defined rank-order activity against plant pathogens like Erwinia carotovora (rank 3/8) and Rhizoctonia solani (rank 7/8) [2] provides a specific, data-backed point of reference. Researchers can use it to systematically explore the impact of the seven-carbon alkyl chain on antimicrobial potency and spectrum, comparing it directly to shorter or longer chain analogs to optimize lead compounds for crop protection [2].

Calibration Standard for Analytical Method Development (Chiral HPLC)

Due to its well-defined chirality and the availability of its (S)-enantiomer, (R)-(-)-2-Heptyl isothiocyanate can be used as a calibration standard or test analyte in the development and validation of enantioselective analytical methods, such as chiral HPLC [1]. Its structural similarity to other chiral, aliphatic ITCs of interest (e.g., sulforaphane, iberin) makes it a useful model compound for optimizing separation conditions on chiral stationary phases [1].

Investigating Chain Length-Dependent Bioactivity in Mammalian Systems

Given the established importance of alkyl chain length on the antimicrobial activity of ITCs [2], this compound is a crucial tool for exploring similar SAR in mammalian systems. Researchers investigating the activation of targets like TRPA1 or other cellular pathways by aliphatic ITCs can use (R)-(-)-2-Heptyl isothiocyanate to probe the specific effects of the heptyl chain length on potency, efficacy, and selectivity relative to other aliphatic ITCs.

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